Lipophilicity Advantage: Higher XLogP3-AA vs. Diethylamino Analog
The target compound exhibits a computed XLogP3-AA of 2.8, which is 1.1 log units higher than that of its closest diethylamino analog (XLogP3-AA = 1.7) [1][2]. This difference is substantial in medicinal chemistry terms, where a ΔlogP of ±0.5 can alter membrane permeability and plasma protein binding. The increased lipophilicity arises from the phenyl ring on the N-ethylanilino group, which is absent in the diethylamino comparator.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 2-(Diethylamino)-2-oxoethyl 5-bromopyridine-3-carboxylate (XLogP3-AA = 1.7) |
| Quantified Difference | Δ = +1.1 log units (target more lipophilic) |
| Conditions | Computed using XLogP3 3.0 algorithm as reported in PubChem (comparable computational methodology) |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability and hydrophobic target engagement, making this compound a preferred choice for assays requiring intracellular target access or binding to lipophilic pockets.
- [1] PubChem. 2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate. Compound Summary for CID 49809377. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/502718-94-7 (accessed May 2026). View Source
- [2] PubChem. 2-(Diethylamino)-2-oxoethyl 5-bromopyridine-3-carboxylate. Compound Summary for CID 49809379. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1260944-68-0 (accessed May 2026). View Source
